molecular formula C9H12O3 B8606890 (R)-3-phenoxy-1,2-propanediol

(R)-3-phenoxy-1,2-propanediol

Cat. No. B8606890
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-phenoxy-1,2-propanediol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-phenoxy-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-phenoxy-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-3-phenoxy-1,2-propanediol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(2R)-3-phenoxypropane-1,2-diol

InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m1/s1

InChI Key

FNQIYTUXOKTMDM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 150.2 g. phenyl glycidyl ether (1.0 eq.), 200.0 g. AOnPA (1.15 eq., of Example 1), 200.0 g. toluene, 4.0 g. tetrapropylammonium bromide (0.015 eq.), and 1.0 g. phenothiazine was heated at reflux for 6.0 hours. Conversion, measured by residual oxirane titer, was ca. 93%. Upon cooling, the reactor was charged with 186.0 g. of the AOnPA (1.07 eq.), 150.0 g. toluene, and 10.0 g. p-toluenesulfonic acid monohydrate (0.05 eq.). The mixture was again heated at reflux. After 6.0 hrs., conversion was 90%. The product was extracted with ether and purified by washing. It had an acrylate titer of 3.8 meq./g. (theory: 4.17 meq./g.) and Brookfield viscosity of 230 centipoise at 25° C.
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